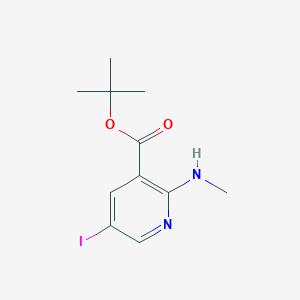
5-Iodo-2-methylamino-nicotinic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-methylamino-nicotinic acid tert-butyl ester: is a chemical compound with the molecular formula C11H15IN2O2 It is a derivative of nicotinic acid and contains an iodine atom, a tert-butyl ester group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester typically involves the iodination of a nicotinic acid derivative followed by esterification and methylation reactions. One common synthetic route includes:
Iodination: The starting material, 5-bromo-2-nitropyridine, undergoes a halogen exchange reaction with sodium iodide in the presence of a suitable solvent like acetone to form 5-iodo-2-nitropyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The resulting 5-iodo-2-aminopyridine is esterified with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl 5-iodo-2-aminonicotinate.
Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylamino group can participate in oxidation reactions to form imines or amides, and reduction reactions to form primary amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Imines or amides.
Reduction Products: Primary amines.
Hydrolysis Products: Carboxylic acids.
科学的研究の応用
Chemistry: 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of iodine and methylamino substitutions on the biological activity of nicotinic acid derivatives. It may also serve as a probe to investigate the interactions of these derivatives with biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency, selectivity, or bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and functional groups make it a valuable building block for various chemical processes.
作用機序
The mechanism of action of 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is not well-documented, but it is likely to involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methylamino group may play key roles in these interactions, influencing the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways and targets involved.
類似化合物との比較
tert-Butyl 5-bromo-2-(methylamino)nicotinate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 5-chloro-2-(methylamino)nicotinate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 5-fluoro-2-(methylamino)nicotinate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is unique due to the presence of the iodine atom, which can impart different reactivity and biological activity compared to its halogenated analogs. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, which can influence the compound’s interactions with other molecules and its overall chemical behavior.
特性
IUPAC Name |
tert-butyl 5-iodo-2-(methylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMRDRTVXGJBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














